Regiochemical Differentiation: 3-Amino vs. 6-Amino Furo[3,2-c]pyridine Kinase Target Profile
The 3-amino substitution on the furo[3,2-c]pyridine core directs the hydrogen-bond donor vector toward a different spatial quadrant compared to the 6-amino isomer, a feature exploited in the design of CLK1-selective inhibitors. In a related furo[3,2-b]pyridine series, the 3-amino-6-bromo intermediate was elaborated into compound 35, which displayed an IC₅₀ of 49 nM against CLK1 while maintaining selectivity over CDK5, CK1, DYRK1A, and GSK3α/β [1]. In contrast, 6-aminofuro[3,2-c]pyridines exemplified by OSI-296 achieve dual cMET/RON inhibition (cMET IC₅₀ = 42 nM; RON IC₅₀ = 200 nM) via a distinct binding mode [2]. This regiochemical switch between 3-amino and 6-amino scaffolds fundamentally redirects kinase selectivity profiles.
| Evidence Dimension | Kinase target selectivity driven by amino group position |
|---|---|
| Target Compound Data | 3-Amino regioisomer scaffold leads to CLK1-selective chemotype (analog IC₅₀ = 49 nM vs CLK1); no activity against cMET/RON reported for 3-amino series |
| Comparator Or Baseline | 6-Amino regioisomer (OSI-296): cMET IC₅₀ = 42 nM; RON IC₅₀ = 200 nM; dual cMET/RON inhibitor profile |
| Quantified Difference | Qualitative selectivity switch: 3-amino → CLK1 pathway; 6-amino → cMET/RON pathway |
| Conditions | In vitro kinase inhibition assays; recombinant enzymes; ATP concentration at Kₘ |
Why This Matters
Procurement of the 3-amino isomer is required for medicinal chemistry programs targeting CLK-family kinases, while the 6-amino isomer is unsuitable for this target class.
- [1] Deau E, Loidreau Y, Marchand P, et al. Synthesis of novel 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines and their N-aryl analogues and evaluation of their inhibitory activity against Ser/Thr kinases. Bioorg Med Chem Lett. 2013;23(24):6784-6788. doi:10.1016/j.bmcl.2013.10.019. PMID: 24176400. View Source
- [2] Steinig AG, Li AH, Wang J, et al. Novel 6-aminofuro[3,2-c]pyridines as potent, orally efficacious inhibitors of cMET and RON kinases. Bioorg Med Chem Lett. 2013;23(16):4640-4645. PMID: 23773865. View Source
